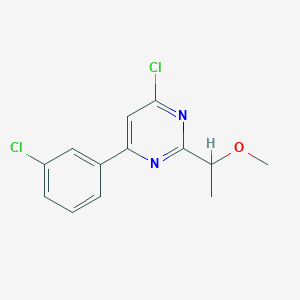
4-Chloro-6-(3-chlorophenyl)-2-(1-methoxyethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(3-chlorophenyl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-6-(3-Chlorphenyl)-2-(1-Methoxyethyl)pyrimidin beinhaltet typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe wie 3-Chlorbenzaldehyd, Chloraceton und Guanidin.
Kondensationsreaktion: Die Ausgangsstoffe durchlaufen eine Kondensationsreaktion in Gegenwart einer Base wie Natriumhydroxid, um den Pyrimidinring zu bilden.
Chlorierung: Das resultierende Zwischenprodukt wird dann mit Reagenzien wie Thionylchlorid oder Phosphorylchlorid chloriert, um die Chloratome an den gewünschten Positionen einzuführen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, sind jedoch für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Systemen und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Chlor-6-(3-Chlorphenyl)-2-(1-Methoxyethyl)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chloratome können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen mit anderen aromatischen Verbindungen teilnehmen, um komplexere Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Tetrahydrofuran (THF).
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die nucleophile Substitution zu Derivaten mit verschiedenen funktionellen Gruppen führen, während Oxidation und Reduktion zu verschiedenen oxidierten oder reduzierten Formen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie antimikrobielle oder krebshemmende Eigenschaften.
Medizin: Als potenzielles pharmazeutisches Zwischenprodukt für die Entwicklung neuer Medikamente untersucht.
Industrie: Zur Herstellung von Agrochemikalien, Farbstoffen und anderen Industrieprodukten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-6-(3-Chlorphenyl)-2-(1-Methoxyethyl)pyrimidin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu verschiedenen biochemischen Effekten führt. Die genauen beteiligten Pfade und Ziele müssten detaillierten experimentellen Studien unterzogen werden.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(3-chlorophenyl)-2-(1-methoxyethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-6-(3-Chlorphenyl)-2-Methylpyrimidin
- 4-Chlor-6-(3-Chlorphenyl)-2-Ethylpyrimidin
- 4-Chlor-6-(3-Chlorphenyl)-2-(1-Hydroxyethyl)pyrimidin
Einzigartigkeit
4-Chlor-6-(3-Chlorphenyl)-2-(1-Methoxyethyl)pyrimidin ist einzigartig durch das Vorhandensein der 1-Methoxyethylgruppe, die bestimmte chemische und biologische Eigenschaften verleihen kann. Diese strukturelle Variation kann seine Reaktivität, Löslichkeit und Interaktion mit biologischen Zielstrukturen im Vergleich zu ähnlichen Verbindungen beeinflussen.
Schlussfolgerung
4-Chlor-6-(3-Chlorphenyl)-2-(1-Methoxyethyl)pyrimidin ist eine vielseitige Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen. Seine Synthese, chemische Reaktivität und einzigartigen Eigenschaften machen sie zu einem interessanten Thema für die wissenschaftliche Forschung und industrielle Anwendungen. Weitere Studien sind erforderlich, um ihr Potenzial und ihren Wirkmechanismus vollständig zu verstehen.
Eigenschaften
Molekularformel |
C13H12Cl2N2O |
|---|---|
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
4-chloro-6-(3-chlorophenyl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(18-2)13-16-11(7-12(15)17-13)9-4-3-5-10(14)6-9/h3-8H,1-2H3 |
InChI-Schlüssel |
LQQRDUHOUPHTOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)
![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)
![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)
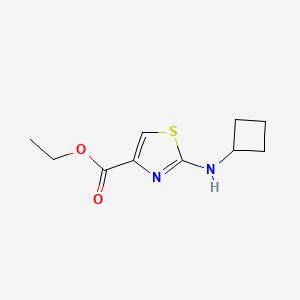
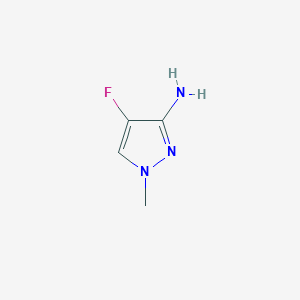
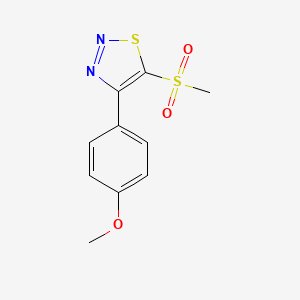

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
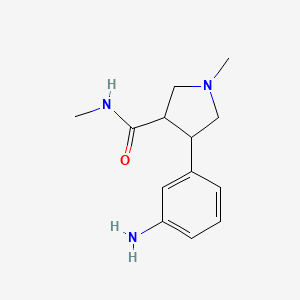
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)

